molecular formula C18H18FN3O3S2 B2399334 2-(1-((3-Fluorobenzyl)sulfonyl)piperidin-3-yl)-5-(thiophen-2-yl)-1,3,4-oxadiazole CAS No. 1219842-26-8

2-(1-((3-Fluorobenzyl)sulfonyl)piperidin-3-yl)-5-(thiophen-2-yl)-1,3,4-oxadiazole

Cat. No. B2399334
CAS RN: 1219842-26-8
M. Wt: 407.48
InChI Key: MKZBMCNCIGOUBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-((3-Fluorobenzyl)sulfonyl)piperidin-3-yl)-5-(thiophen-2-yl)-1,3,4-oxadiazole is a useful research compound. Its molecular formula is C18H18FN3O3S2 and its molecular weight is 407.48. The purity is usually 95%.
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Scientific Research Applications

Antibacterial Activity and Mechanism

Sulfone derivatives containing 1,3,4-oxadiazole moieties, similar in structure to 2-(1-((3-Fluorobenzyl)sulfonyl)piperidin-3-yl)-5-(thiophen-2-yl)-1,3,4-oxadiazole, have demonstrated significant antibacterial activities against rice bacterial leaf blight caused by Xanthomonas oryzae pv. oryzae. These derivatives were effective in both in vitro and in vivo settings, reducing bacterial leaf blight in rice. They also stimulated an increase in antioxidant enzyme activities in plants, enhancing resistance against the bacterial infection. This research indicates the potential of such compounds in the development of new antibacterial agents for agricultural use (Li Shi et al., 2015).

Anticancer Potential

Derivatives of 1,3,4-oxadiazole, including structures closely related to the specified compound, have been synthesized and evaluated for their anticancer activity. These compounds have shown promising results against various cancer cell lines, indicating their potential as lead compounds for the development of new anticancer therapies. The synthesis and evaluation of these compounds highlight the versatility of the 1,3,4-oxadiazole core in medicinal chemistry and its potential in creating effective treatments for cancer (A. Rehman et al., 2018).

Enzyme Inhibition and Molecular Docking Studies

The biological activities of 1,3,4-oxadiazole bearing compounds have been further explored through enzyme inhibition and molecular docking studies. Such studies are crucial for understanding the interaction between potential therapeutic agents and their biological targets, aiding in the design of more effective drugs. For example, synthesized compounds have been screened against butyrylcholinesterase (BChE) enzyme, providing insights into their binding affinities and orientations within the active sites of human BChE protein. These findings are significant for the development of drugs targeting neurodegenerative diseases like Alzheimer's (H. Khalid et al., 2016).

Novel Syntheses and Chemical Analysis

The synthesis of novel compounds featuring the 1,3,4-oxadiazole core, akin to the specified chemical, has led to the development of various derivatives with potential biological activities. Advanced spectral analysis techniques, including NMR and mass spectrometry, have been employed to elucidate the structures of these new molecules. This research not only expands the chemical space of 1,3,4-oxadiazole derivatives but also provides valuable compounds for further biological evaluation and potential therapeutic applications (H. Khalid et al., 2016).

properties

IUPAC Name

2-[1-[(3-fluorophenyl)methylsulfonyl]piperidin-3-yl]-5-thiophen-2-yl-1,3,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FN3O3S2/c19-15-6-1-4-13(10-15)12-27(23,24)22-8-2-5-14(11-22)17-20-21-18(25-17)16-7-3-9-26-16/h1,3-4,6-7,9-10,14H,2,5,8,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKZBMCNCIGOUBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)S(=O)(=O)CC2=CC(=CC=C2)F)C3=NN=C(O3)C4=CC=CS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FN3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-((3-Fluorobenzyl)sulfonyl)piperidin-3-yl)-5-(thiophen-2-yl)-1,3,4-oxadiazole

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